molecular formula C7H14N2O B13836588 2-(Aminomethyl)piperidine-1-carbaldehyde

2-(Aminomethyl)piperidine-1-carbaldehyde

Cat. No.: B13836588
M. Wt: 142.20 g/mol
InChI Key: WVZHEUSKHIXJNX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an aminomethyl group and an aldehyde group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

2-(Aminomethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

The uniqueness of this compound lies in its combination of an aminomethyl group and an aldehyde group, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(aminomethyl)piperidine-1-carbaldehyde

InChI

InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2

InChI Key

WVZHEUSKHIXJNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)C=O

Origin of Product

United States

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